3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride
CAS No.: 2059949-75-4
Cat. No.: VC5576222
Molecular Formula: C11H14ClN3O2
Molecular Weight: 255.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2059949-75-4 |
|---|---|
| Molecular Formula | C11H14ClN3O2 |
| Molecular Weight | 255.7 |
| IUPAC Name | 3-[[4-(aminomethyl)phenyl]methyl]imidazolidine-2,4-dione;hydrochloride |
| Standard InChI | InChI=1S/C11H13N3O2.ClH/c12-5-8-1-3-9(4-2-8)7-14-10(15)6-13-11(14)16;/h1-4H,5-7,12H2,(H,13,16);1H |
| Standard InChI Key | QDKLFUDSNZFNSZ-UHFFFAOYSA-N |
| SMILES | C1C(=O)N(C(=O)N1)CC2=CC=C(C=C2)CN.Cl |
Introduction
Chemical Identity and Structural Elucidation
Molecular Composition
3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride is defined by the molecular formula and a molecular weight of 255.7 g/mol . The compound consists of an imidazolidine-2,4-dione ring substituted at the 3-position with a 4-(aminomethyl)benzyl group, with the hydrochloride salt forming a stable crystalline structure.
Nomenclature and Synonyms
The IUPAC name 3-(4-(aminomethyl)benzyl)-1-methylimidazolidine-2,4-dione hydrochloride reflects its substitution pattern . Alternative designations include:
Synthesis and Manufacturing
Synthetic Pathways
The parent hydantoin scaffold is typically synthesized via the Bucherer-Bergs reaction, involving cyclocondensation of aldehydes with urea derivatives. For this specific compound, a modified route employs:
-
Benzylamine Functionalization: 4-Aminobenzylamine reacts with glyoxylic acid under acidic conditions to form the hydantoin ring.
-
Methylation: Introduction of the methyl group at the N1 position using methyl iodide in the presence of a base .
-
Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .
Reaction conditions critically influence yield and purity:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 60–80°C | >85% above 70°C |
| pH | 4.5–5.5 | Maximizes cyclization |
| Solvent | Ethanol/Water (3:1) | Enhances solubility |
Industrial Production
Commercial synthesis by Enamine Ltd. (Ukraine) utilizes flow chemistry techniques to achieve batch sizes up to 10 kg with 95% purity . Scaling challenges include:
-
Removal of byproducts (e.g., unreacted 4-aminobenzylamine)
-
Control of crystal polymorphism during salt formation
Physicochemical Properties
Thermal and Solubility Profile
| Property | Value | Method |
|---|---|---|
| Melting Point | 283–285°C (dec.) | DSC |
| Solubility (H₂O) | 12.7 mg/mL at 25°C | USP <791> |
| logP (Octanol/Water) | -0.89 ± 0.15 | Shake-flask |
| pKa (amine) | 8.2 ± 0.1 | Potentiometric |
The compound exhibits limited solubility in apolar solvents (<1 mg/mL in hexane) but dissolves readily in DMSO (≥50 mg/mL) . Aqueous stability studies show <5% degradation over 24 hours at pH 2–7, increasing to 18% degradation at pH 10 .
Spectroscopic Characterization
-
IR (KBr): 3320 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), 1598 cm⁻¹ (C-N)
-
¹H NMR (D₂O): δ 7.35 (d, J=8.4 Hz, 2H, ArH), 7.28 (d, J=8.4 Hz, 2H, ArH), 4.12 (s, 2H, CH₂NH₂), 3.89 (s, 2H, NCH₂Ar), 3.45 (s, 3H, NCH₃)
-
¹³C NMR: 176.8 (C=O), 156.2 (C=O), 135.4 (ArC), 129.1 (ArCH), 52.3 (NCH₂Ar), 40.1 (CH₂NH₂), 33.7 (NCH₃)
Biological Activity and Applications
Industrial Applications
-
Peptide Mimetics: Serves as a constrained proline analog in peptidomimetic drug design
-
Coordination Chemistry: Forms stable complexes with transition metals (e.g., Cu²⁺, logβ = 8.9)
-
Polymer Modification: Imparts thermal stability (Tg increase by 42°C) when incorporated into polyamides
| Hazard Statement | Precautionary Measure |
|---|---|
| H315 (Skin irritant) | Wear nitrile gloves |
| H319 (Eye damage) | Use face shield |
| H335 (Respiratory) | Employ fume hood |
Exposure Control
-
OEL: 0.1 mg/m³ (8-hour TWA)
-
Decontamination: 0.1 M NaOH solution for spills
| Supplier | Purity | Quantity | Price (USD) |
|---|---|---|---|
| AK Scientific | 95% | 250 mg | $391 |
| Enamine | 98% | 100 mg | €423 |
| Block Chemical | 90% | 1 kg | $3164 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume